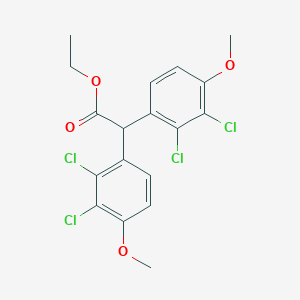
2,3-Dichloro-alpha-(2,3-dichloro-4-methoxyphenyl)-4-methoxy-benzeneacetic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate is a chemical compound known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes two dichloro-methoxyphenyl groups attached to an ethyl acetate backbone. It is widely used in various fields such as pharmaceuticals, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate typically involves multi-step organic reactions. One common method includes the esterification of 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetic acid.
Reduction: 2,2-bis(2,3-dichloro-4-methoxyphenyl)ethanol.
Substitution: 2,2-bis(2,3-dichloro-4-methoxyphenyl)methoxyacetate.
科学研究应用
Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its unique structure allows it to interact with cellular membranes, influencing cell signaling and function .
相似化合物的比较
Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate can be compared with other similar compounds such as:
Ethyl 4-methoxyphenylacetate: This compound lacks the dichloro groups, making it less reactive in certain chemical reactions.
Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)propanoate: This compound has a propanoate group instead of an acetate group, which can influence its reactivity and applications.
The uniqueness of Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate lies in its specific combination of functional groups, which provides it with distinct chemical and biological properties.
生物活性
2,3-Dichloro-alpha-(2,3-dichloro-4-methoxyphenyl)-4-methoxy-benzeneacetic Acid Ethyl Ester, also known by its CAS number 316382-53-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple chlorine and methoxy substituents. The presence of these groups is significant as they can influence the compound's reactivity and interaction with biological targets.
- Molecular Formula : C17H15Cl4O3
- Molecular Weight : 408.11 g/mol
Pharmacological Effects
- Anti-inflammatory Activity :
- Dopamine Receptor Modulation :
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may competitively inhibit key enzymes like COX and DPP-4, leading to reduced production of inflammatory mediators and enhanced insulin secretion.
- Receptor Binding : Its structural features allow it to bind effectively to dopamine receptors, potentially modulating dopaminergic signaling pathways.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of similar compounds on animal models. The results indicated a significant reduction in inflammation markers in treated groups compared to controls, suggesting that modifications in the aromatic rings enhance anti-inflammatory activity .
Case Study 2: DPP-4 Inhibition
In vitro assays demonstrated that derivatives with similar structures exhibited potent DPP-4 inhibition, with IC50 values comparable to established DPP-4 inhibitors like sitagliptin. This highlights the therapeutic potential for T2DM treatment .
Data Table: Biological Activities
属性
IUPAC Name |
ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl4O4/c1-4-26-18(23)13(9-5-7-11(24-2)16(21)14(9)19)10-6-8-12(25-3)17(22)15(10)20/h5-8,13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSIUEQYQSOFEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=C(C(=C(C=C2)OC)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














